2-(1H-indazol-7-yl)propan-2-amine is a compound that belongs to the class of organic compounds known as indazoles. Indazoles are characterized by a pyrazole ring fused to a benzene ring, making them part of the broader category of heterocyclic aromatic compounds. This specific compound is recognized for its potential pharmacological applications, particularly in the field of medicinal chemistry.
The compound is classified under several categories:
2-(1H-indazol-7-yl)propan-2-amine is also categorized as a small molecule and is considered experimental in nature, indicating that it may not yet be widely used in clinical settings but has potential for further research and development .
The synthesis of 2-(1H-indazol-7-yl)propan-2-amine can be approached through several methods, primarily involving the reaction of appropriate starting materials that contain both the indazole moiety and the propan-2-amine structure. One common method involves:
Technical details regarding specific reagents, solvents, reaction conditions (temperature, time), and yields may vary based on the particular synthetic route chosen.
The molecular formula for 2-(1H-indazol-7-yl)propan-2-amine is C10H12N4, with a molecular weight of approximately 188.23 g/mol. The structural representation includes:
The compound's three-dimensional structure can be visualized using molecular modeling software, which allows for an understanding of its spatial configuration and potential interactions with biological targets.
The reactivity of 2-(1H-indazol-7-yl)propan-2-amine can be explored through various chemical reactions:
Understanding these reactions is crucial for developing derivatives with improved efficacy or safety profiles.
The mechanism of action for 2-(1H-indazol-7-yl)propan-2-amine involves its interaction with specific biological targets within cells. It is hypothesized that this compound may act as an inhibitor of certain kinases or other enzymes involved in signaling pathways.
Data from studies indicate that indazole derivatives often exhibit activity against various cancer cell lines by modulating pathways related to cell proliferation and apoptosis. Further research is needed to elucidate the exact mechanisms at play for this specific compound.
Key physical and chemical properties of 2-(1H-indazol-7-yl)propan-2-amine include:
Property | Value |
---|---|
Molecular Weight | 188.23 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents; limited aqueous solubility |
LogP | Indicates moderate lipophilicity |
Stability | Stable under standard laboratory conditions |
These properties are essential for predicting the behavior of the compound in biological systems and its suitability for therapeutic applications.
The potential applications of 2-(1H-indazol-7-yl)propan-2-amine primarily lie within medicinal chemistry and pharmacology. Research indicates that compounds within the indazole class are being investigated for:
As research progresses, this compound may find roles in drug development aimed at treating various diseases, particularly those related to cancer and neurodegenerative disorders.
The compound 2-(1H-indazol-7-yl)propan-2-amine represents a specialized subclass of nitrogen-containing heterocycles with significant pharmacological potential. Its systematic IUPAC name designates the propan-2-amine substituent at the 7-position of the 1H-indazole core structure. The indazole system consists of a benzene ring fused to a pyrazole ring, creating a bicyclic aromatic scaffold with two adjacent nitrogen atoms (N1 and N2). This compound exhibits tautomerism between 1H and 2H-forms, with the 1H-indazole tautomer being thermodynamically predominant due to its greater stability [1] [8].
Table 1: Chemical Identifiers and Molecular Data
Property | Value/Descriptor |
---|---|
Systematic Name | 2-(1H-indazol-7-yl)propan-2-amine |
CAS Registry Number | 2227739-70-8 |
Molecular Formula | C₁₀H₁₃N₃ |
Molecular Weight | 175.23 g/mol |
SMILES Notation | CC(N)Cc1cccc2cn[nH]c12 |
InChI Key | QGWLKJMMXIXRQU-UHFFFAOYSA-N |
Tautomeric Forms | 1H-indazole (predominant), 2H-indazole |
Structurally, the molecule features an electron-rich aromatic system with hydrogen bond donor/acceptor capabilities through the indazole NH group and amine functionality. The tertiary amine (dimethyl-substituted) at the propan-2-amine moiety provides substantial basicity, influencing its physicochemical behavior and molecular interactions. The 7-position substitution pattern positions the propan-2-amine side chain away from the hydrogen-bonding nitrogen atoms (N1/N2), potentially enhancing conformational flexibility for target binding [3] [6]. Molecular modeling reveals a non-planar configuration where the indazole plane and the propylamine chain form a dihedral angle permitting three-dimensional interactions with biological targets.
The exploration of indazole chemistry began in 1883 when Emil Fischer and Kuzel first synthesized the indazole core during attempts to prepare the anhydride of ortho-hydrazino cinnamic acid. They named the unexpected nitrogenous compound "indazole" by analogy with indole, marking the birth of this heterocyclic system [1]. Early investigations were significantly advanced by Karl Von Auwers during the 1920s, who systematically studied indazole tautomerism and reactivity, laying foundations for medicinal applications [1].
The mid-20th century witnessed the isolation of the first naturally occurring indazole alkaloids, including Nigellicine (1985) and Nigeglanine from Nigella sativa seeds, which demonstrated intriguing biological activities. These discoveries validated indazoles as privileged scaffolds in nature and stimulated synthetic efforts to develop pharmaceutical agents [1]. The 1980s–1990s marked the first therapeutic indazole derivatives: Benzydamine (non-steroidal anti-inflammatory) and Granisetron (5HT3 antagonist for chemotherapy-induced nausea). Granisetron specifically exemplifies the pharmaceutical relevance of the 1H-indazole-3-carboxamide structure [1] [4] [8].
Table 2: Historical Milestones in Indazole Therapeutic Development
Time Period | Key Advancement | Significance |
---|---|---|
1883 | Fischer's synthesis of indazole core | Establishment of fundamental heterocyclic chemistry |
1920s | Auwers' systematic studies | Elucidation of tautomerism and reactivity |
1985 | Isolation of Nigellicine | Discovery of natural indazole alkaloids |
1980s | Development of Benzydamine | First indazole-based anti-inflammatory drug |
1991 | FDA approval of Granisetron | Validation of indazoles as serotonin receptor modulators |
2000s | Pazopanib/Niraparib development | Expansion into kinase inhibitors and PARP inhibitors |
Contemporary medicinal chemistry has leveraged advanced synthetic methodologies to overcome early synthetic challenges. Traditional approaches using ortho-hydrazine benzoic acid precursors often required harsh conditions and produced mixtures. Modern techniques employ transition metal catalysis (Pd, Cu, Rh), microwave-assisted synthesis, and green chemistry approaches that enable regioselective functionalization at C3, N1, C6, and C7 positions—critical for creating derivatives like 2-(1H-indazol-7-yl)propan-2-amine [5] [8].
Indazole derivatives constitute a privileged scaffold in medicinal chemistry due to their exceptional versatility in target engagement and favorable drug-like properties. The indazole nucleus serves as a bioisostere for indole and benzimidazole, enabling target interactions while often improving metabolic stability and solubility profiles. This scaffold's significance is evidenced by over 20 FDA-approved drugs containing the indazole moiety across diverse therapeutic areas [1] [8].
In oncology, indazole derivatives demonstrate potent activity against cancer-relevant targets:
The structural adaptability of the indazole scaffold permits rational drug design across target classes:
Table 3: Therapeutic Applications of Indazole Derivatives
Therapeutic Area | Molecular Target | Representative Indazole Drug | Clinical Application |
---|---|---|---|
Oncology | Tubulin/VEGFR | Pazopanib | Renal cell carcinoma |
Oncology | PARP enzyme | Niraparib | Ovarian/breast cancer |
Oncology | LSD1 demethylase | Tranylcypromine-indazole hybrids | Acute myeloid leukemia (preclinical) |
Supportive care | 5HT3 receptor | Granisetron | Chemotherapy-induced nausea |
Inflammation | COX/pro-inflammatory cytokines | Benzydamine | Musculoskeletal disorders |
The synthetic versatility of the indazole scaffold enables efficient generation of structure-activity relationships (SAR). Functionalization at:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7